molecular formula C12H10BrN3O2 B5780106 5-bromo-N'-[1-(3-pyridinyl)ethylidene]-2-furohydrazide

5-bromo-N'-[1-(3-pyridinyl)ethylidene]-2-furohydrazide

Cat. No. B5780106
M. Wt: 308.13 g/mol
InChI Key: ABTPJYLYBJGSRP-OVCLIPMQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N'-[1-(3-pyridinyl)ethylidene]-2-furohydrazide, also known as BPEF, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 5-bromo-N'-[1-(3-pyridinyl)ethylidene]-2-furohydrazide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that play a role in cell growth and survival. In cancer cells, 5-bromo-N'-[1-(3-pyridinyl)ethylidene]-2-furohydrazide has been shown to induce apoptosis by activating the caspase cascade and inhibiting the Akt/mTOR pathway. In the brain, 5-bromo-N'-[1-(3-pyridinyl)ethylidene]-2-furohydrazide has been found to reduce oxidative stress and inflammation by activating the Nrf2/HO-1 pathway and inhibiting the NF-κB pathway.
Biochemical and Physiological Effects:
5-bromo-N'-[1-(3-pyridinyl)ethylidene]-2-furohydrazide has been found to have various biochemical and physiological effects in different cell types. In cancer cells, 5-bromo-N'-[1-(3-pyridinyl)ethylidene]-2-furohydrazide has been shown to inhibit cell growth and induce apoptosis. In the brain, 5-bromo-N'-[1-(3-pyridinyl)ethylidene]-2-furohydrazide has been found to reduce oxidative stress and inflammation. Additionally, 5-bromo-N'-[1-(3-pyridinyl)ethylidene]-2-furohydrazide has exhibited antimicrobial activity against a range of bacterial strains.

Advantages and Limitations for Lab Experiments

One advantage of using 5-bromo-N'-[1-(3-pyridinyl)ethylidene]-2-furohydrazide in lab experiments is its potential to inhibit cancer cell growth and induce apoptosis, making it a promising candidate for cancer treatment. Additionally, its neuroprotective effects and antimicrobial activity make it a versatile compound for various research applications. However, one limitation of using 5-bromo-N'-[1-(3-pyridinyl)ethylidene]-2-furohydrazide in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on 5-bromo-N'-[1-(3-pyridinyl)ethylidene]-2-furohydrazide. One area of interest is its potential as a cancer treatment, particularly in combination with other chemotherapeutic agents. Additionally, further research is needed to fully understand the mechanisms underlying its neuroprotective and antimicrobial effects. Finally, studies on the pharmacokinetics and toxicity of 5-bromo-N'-[1-(3-pyridinyl)ethylidene]-2-furohydrazide are needed to determine its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 5-bromo-N'-[1-(3-pyridinyl)ethylidene]-2-furohydrazide involves the reaction of 5-bromo-2-furoic acid hydrazide with 3-pyridinecarboxaldehyde in the presence of acetic acid. The resulting product is a yellow solid that can be purified through recrystallization.

Scientific Research Applications

5-bromo-N'-[1-(3-pyridinyl)ethylidene]-2-furohydrazide has been studied for its potential applications in various fields, including cancer treatment, neuroprotection, and antimicrobial activity. In cancer research, 5-bromo-N'-[1-(3-pyridinyl)ethylidene]-2-furohydrazide has been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. It has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, 5-bromo-N'-[1-(3-pyridinyl)ethylidene]-2-furohydrazide has exhibited antimicrobial activity against a range of bacterial strains.

properties

IUPAC Name

5-bromo-N-[(E)-1-pyridin-3-ylethylideneamino]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN3O2/c1-8(9-3-2-6-14-7-9)15-16-12(17)10-4-5-11(13)18-10/h2-7H,1H3,(H,16,17)/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABTPJYLYBJGSRP-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC=C(O1)Br)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=C(O1)Br)/C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N'-[(1E)-1-(pyridin-3-yl)ethylidene]furan-2-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.